Welcome to the BenchChem Online Store!
molecular formula C12H11F3O2 B8392333 2-Methyl-2-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid

2-Methyl-2-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid

Cat. No. B8392333
M. Wt: 244.21 g/mol
InChI Key: GKEVCOZTIAIQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915448B2

Procedure details

The procedure described in Example 2I was followed using a THF (30 ml) solution of 14A (5.92 g, 21.7 mmol), 2M sodium hydroxide aqueous solution (22 ml) and MeOH (30 ml) to give 5.0 g (94% yield) of the title compound as white solids.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
14A
Quantity
5.92 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C1COCC1.[CH3:6][C:7]1([C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=2)[CH2:9][CH:8]1[C:10]([O:12]CC)=[O:11].[OH-].[Na+]>CO>[CH3:6][C:7]1([C:15]2[CH:16]=[CH:17][C:18]([C:21]([F:22])([F:23])[F:24])=[CH:19][CH:20]=2)[CH2:9][CH:8]1[C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
14A
Quantity
5.92 g
Type
reactant
Smiles
CC1(C(C1)C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1)C(=O)O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.